Indium(3+) Perchlorate Preserves the Hexaaquaindium(III) Ion: Spectroscopic Evidence of Minimal Anion Coordination vs. Nitrate and Sulfate
In aqueous solution, the perchlorate ion exhibits minimal coordination with the In³⁺ cation. Raman spectroscopic analysis of In(ClO₄)₃ solutions reveals a strong polarized mode at 487 cm⁻¹, assigned to the ν₁(a₁g) symmetric stretch of the hexaaquaindium(III) ion, [In(OH₂)₆]³⁺ [1]. This contrasts sharply with In(NO₃)₃ solutions, where the In³⁺ ion forms an inner-sphere complex, [In(OH₂)₅ONO₂]²⁺, and In₂(SO₄)₃ solutions, where a stable sulfato complex is detected [1]. The absence of inner-sphere complexation with perchlorate confirms its role as a non-coordinating anion, a key differentiator for applications requiring a well-defined, labile [In(H₂O)₆]³⁺ species.
| Evidence Dimension | Inner-sphere complex formation with In³⁺ in aqueous solution |
|---|---|
| Target Compound Data | No inner-sphere complex formation; dominant species is [In(H₂O)₆]³⁺ with a Raman ν₁ band at 487 cm⁻¹ |
| Comparator Or Baseline | Indium(III) Nitrate: Forms inner-sphere [In(OH₂)₅ONO₂]²⁺ complex; Indium(III) Sulfate: Forms a stable sulfato complex |
| Quantified Difference | Perchlorate yields a single, well-defined [In(H₂O)₆]³⁺ species, whereas nitrate and sulfate induce multiple, partially coordinated species in equilibrium |
| Conditions | Aqueous solutions, measured by Raman and infrared spectroscopy [1] |
Why This Matters
For applications in catalysis or materials synthesis where a predictable, non-coordinating anion is required to prevent unwanted side reactions or ligand exchange, indium perchlorate offers a clean, unambiguous source of the labile In³⁺ aqua ion, unlike nitrate or sulfate salts.
- [1] Rudolph, W. W., & Irmer, G. (2004). Indium(iii) hydration in aqueous solutions of perchlorate, nitrate and sulfate. Raman and infrared spectroscopic studies and ab-initio molecular orbital calculations of indium(iii)–water clusters. Physical Chemistry Chemical Physics, 6(22), 5145–5155. https://doi.org/10.1039/b407419j View Source
